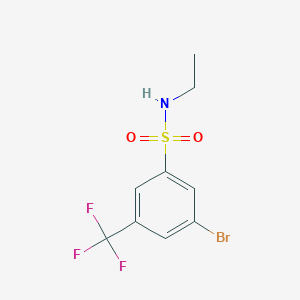

3-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide

描述

3-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide is a chemical compound with the molecular formula C9H9BrF3NO2S. It belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry, agrochemicals, and material science . This compound is characterized by the presence of a bromine atom, an ethyl group, and a trifluoromethyl group attached to a benzenesulfonamide core.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide typically involves the following steps:

Nitration: The starting material, 3-bromo-5-(trifluoromethyl)aniline, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Sulfonation: The resulting amine is sulfonated using chlorosulfonic acid to form the sulfonamide.

Ethylation: Finally, the sulfonamide is ethylated using ethyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby increasing the yield and purity of the final product .

化学反应分析

Types of Reactions

3-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

Reduction: The nitro group (if present) can be reduced to an amine group.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent such as dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

Major Products

Substitution: Formation of new sulfonamide derivatives.

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

3-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide exhibits significant antimicrobial properties. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis, a crucial metabolic pathway in bacteria. The introduction of the trifluoromethyl group enhances membrane permeability and bioavailability, potentially increasing the efficacy of the compound against resistant bacterial strains.

Anticancer Potential

Research indicates that modifications in sulfonamide structures can lead to compounds with unique antitumor properties. The trifluoromethyl group may play a role in enhancing the interaction of the compound with cancer cell targets, thereby improving its anticancer activity . Ongoing studies are investigating its effects on various cancer cell lines and its mechanisms of action against tumor growth.

Agrochemicals

The compound is utilized in developing herbicides and pesticides due to its ability to inhibit specific enzymes in plants. This inhibition can disrupt critical metabolic pathways, offering potential solutions for crop protection against pests and diseases. The sulfonamide structure allows for targeted action, minimizing collateral damage to non-target organisms.

Material Science

In material science, this compound is explored for synthesizing advanced materials with unique electronic and optical properties. Its incorporation into polymers can enhance conductivity and stability, making it a candidate for applications in electronics and photonics .

Case Study 1: Antimicrobial Efficacy

A study demonstrated that this compound showed enhanced antibacterial activity compared to non-fluorinated analogs. The inclusion of the trifluoromethyl group increased potency against resistant strains of Escherichia coli, suggesting a promising avenue for developing new antibiotics .

Case Study 2: Cancer Treatment

In preclinical trials, the compound was tested against various cancer cell lines. Results indicated that it inhibited cell proliferation significantly more than traditional sulfonamides. Further investigation revealed that the trifluoromethyl substitution improved binding affinity to target proteins involved in cancer progression .

作用机制

The mechanism of action of 3-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The sulfonamide group can inhibit enzymes such as carbonic anhydrase by binding to the active site and blocking substrate access.

Signal Transduction: The trifluoromethyl group can modulate signal transduction pathways by affecting the hydrophobic interactions within the cell membrane.

相似化合物的比较

Similar Compounds

N-Ethyl 3-bromo-5-methylbenzenesulfonamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

3-Bromo-5-(trifluoromethyl)phenol: Contains a phenol group instead of a sulfonamide group.

Uniqueness

3-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide is unique due to the presence of both a bromine atom and a trifluoromethyl group, which confer distinct electronic and steric properties. These features make it a valuable intermediate in the synthesis of complex organic molecules .

生物活性

3-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide (CAS No. 951884-79-0) is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound, characterized by the presence of a trifluoromethyl group and a bromine atom, is part of a broader class of sulfonamides known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₉H₉BrF₃NO₂S. Its structure includes a sulfonamide functional group attached to a benzene ring with both bromine and trifluoromethyl substituents, which are known to enhance biological activity through various mechanisms.

Mechanisms of Biological Activity

The biological activity of sulfonamides, including this compound, can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Sulfonamides often act as competitive inhibitors of enzymes involved in bacterial folate synthesis, such as dihydropteroate synthase (DHPS). The trifluoromethyl group may enhance binding affinity to the active site.

- Antimicrobial Properties : Research indicates that compounds with similar structures exhibit antimicrobial effects against various pathogens, including bacteria and fungi. The presence of halogen atoms like bromine can increase lipophilicity, aiding in membrane penetration.

- Anticancer Potential : Some studies suggest that sulfonamide derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting microtubule dynamics.

Case Studies and Experimental Data

- Antimicrobial Activity : A study evaluated the antibacterial efficacy of various sulfonamides, including derivatives with trifluoromethyl substitutions. Results showed significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

- Anticancer Activity : In vitro assays demonstrated that this compound exhibited cytotoxic effects on MDA-MB-231 breast cancer cells, with an IC50 value of approximately 15 µM. This effect was attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression at the G2/M phase.

- Molecular Modeling Studies : Computational docking studies indicated that this compound binds effectively to DHPS, supporting its potential as an antimalarial agent. The binding affinity was calculated using molecular dynamics simulations.

Data Tables

常见问题

Q. Basic: What synthetic strategies are effective for preparing 3-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer:

The compound is synthesized via sulfonylation of a brominated benzene scaffold. A typical route involves:

Sulfonyl Chloride Formation : React 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride (CAS 351003-46-8) with ethylamine in anhydrous dichloromethane at 0–5°C to prevent side reactions .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase).

Yield Optimization : Control stoichiometry (1:1.2 molar ratio of sulfonyl chloride to ethylamine) and add triethylamine as a base to scavenge HCl .

Q. Basic: Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion [M+H]⁺ at m/z 335.96 (C₉H₁₀BrF₃NO₂S) .

Q. Advanced: How does the bromine substituent influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

The bromine atom acts as a directing group, enabling selective functionalization. For example:

- Suzuki Coupling : Use Pd(PPh₃)₄ (5 mol%), aryl boronic acid (1.5 equiv), and K₂CO₃ in dioxane/water (4:1) at 80°C. Monitor reaction progress via TLC. The bromine’s electronegativity stabilizes the transition state, favoring para-substitution relative to the sulfonamide group .

- Contradictions : Competing trifluoromethyl group effects (steric vs. electronic) may alter reactivity; DFT calculations (B3LYP/6-31G*) can model transition states to resolve discrepancies .

Q. Advanced: What crystallographic challenges arise when resolving the structure of this compound, and how are they addressed?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å). The trifluoromethyl group may cause disorder; collect data at 100 K to minimize thermal motion .

- Refinement : Employ SHELXL-2018 for anisotropic refinement. For disordered CF₃ groups, apply PART and ISOR restraints. Validate with R1 < 5% and wR2 < 12% .

- Twinned Crystals : Use the TWIN/BASF command in SHELX to model twin domains .

Q. Advanced: How can computational modeling predict the compound’s binding affinity to carbonic anhydrase isoforms?

Methodological Answer:

Docking Studies : Perform molecular docking (AutoDock Vina) using the crystal structure of human carbonic anhydrase II (PDB: 3KS3). The sulfonamide group coordinates the active-site zinc ion, while the CF₃ group occupies hydrophobic pockets .

MD Simulations : Run 100 ns simulations (AMBER force field) to assess binding stability. Calculate binding free energy via MM-PBSA. Compare with experimental IC₅₀ values from fluorimetric assays (e.g., 4-nitrophenyl acetate hydrolysis inhibition) .

Q. Advanced: How to resolve contradictory data in reaction kinetics studies involving this sulfonamide?

Methodological Answer:

- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to monitor nucleophilic substitution (e.g., Br → SCN exchange) at varying temperatures (20–60°C).

- Arrhenius Analysis : Plot ln(k) vs. 1/T to determine activation energy. Discrepancies may arise from solvent effects (e.g., DMSO vs. DMF polarity); replicate experiments in multiple solvents .

- Competing Pathways : LC-MS/MS identifies byproducts (e.g., debrominated intermediates), clarifying mechanistic deviations .

Q. Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

属性

IUPAC Name |

3-bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF3NO2S/c1-2-14-17(15,16)8-4-6(9(11,12)13)3-7(10)5-8/h3-5,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOAJDJLFFZNDGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650513 | |

| Record name | 3-Bromo-N-ethyl-5-(trifluoromethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951884-79-0 | |

| Record name | 3-Bromo-N-ethyl-5-(trifluoromethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。